
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a heterocyclic compound featuring a quinazoline core substituted with a cyclopropyl group at the N1 position, a 2-methoxyphenyl group at the C3 position, and a carboxamide moiety at the C7 position. The compound’s synthesis likely follows protocols analogous to those described for related 4-oxo-1,4-dihydroquinoline-3-carboxamides, involving cyclocondensation of substituted anthranilic acids with carboxamide-bearing reagents, followed by functionalization of the N1 and C3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the cyclopropyl and methoxyphenyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline core to a more saturated form.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated quinazoline compounds.
Scientific Research Applications
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The quinazoline scaffold distinguishes this compound from naphthyridine or quinoline analogs. For instance, N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) (MW: 421.58 g/mol) shares a 4-oxo-3-carboxamide motif but features a fused naphthyridine ring system instead of quinazoline .
Substituent Effects
- N1 Substituents : The cyclopropyl group in the target compound provides steric rigidity and metabolic stability compared to the flexible pentyl chain in compound 67 . Cyclopropane’s strain energy may enhance intermolecular interactions in crystal lattices or target binding pockets.
Physicochemical Properties
Hydrogen-Bonding and Crystal Packing
The 4-oxo and carboxamide groups in both compounds facilitate hydrogen bonding, critical for crystal packing and target binding. Graph set analysis (as per Etter’s methodology) could reveal distinct patterns: the 2-methoxyphenyl group in the target compound may engage in C–H···O interactions, whereas the adamantyl group in 67 likely contributes to van der Waals-dominated crystal packing .
Biological Activity
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C19H17N3O3 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | N-cyclopropyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
Canonical SMILES | COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CC4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction. This is particularly relevant in cancer research where enzyme inhibition is a therapeutic strategy.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) for these activities suggest a potential role in treating infections.
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cell Lines:
- A study evaluated the compound's effect on breast cancer cell lines, showing a reduction in cell viability with an IC50 value of 12 µM. The mechanism involved apoptosis induction through caspase activation.
-
Antimicrobial Testing:
- Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values of 15 µM and 20 µM respectively. The compound disrupted bacterial cell wall synthesis.
-
Antioxidant Activity:
- Preliminary antioxidant assays indicated that the compound possesses radical scavenging capabilities, suggesting potential applications in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-cyclopropyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide to improve yields?
- Methodological Answer : Synthesis optimization involves solvent selection, stoichiometric adjustments, and reaction time calibration. For example, using DMF as a polar aprotic solvent facilitates nucleophilic substitution at the quinazoline core (as seen in analogous carboxamide syntheses). Adding Cs₂CO₃ (2.5 eq) as a base improves deprotonation efficiency, while controlled acidification (pH 5 with HCl) minimizes byproduct formation during workup . Column chromatography (silica gel, DMF/EtOAc gradients) is recommended for purification, achieving >95% purity .
Q. What methodologies are recommended for confirming the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Analyze aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm, cyclopropyl protons at δ ~1.2–1.5 ppm) and carbonyl signals (δ ~165–170 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns and verify the 4-oxo-quinazoline scaffold. Etter’s graph-set analysis aids in characterizing supramolecular interactions .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Implement:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for antiproliferative studies) and control compounds (e.g., besifloxacin for antimicrobial comparisons) .
- Purity validation : Employ HPLC (≥99% purity) and HRMS to rule out degradants or synthetic byproducts .
- Statistical modeling : Apply multivariate regression to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
Q. What strategies can enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Modify physicochemical properties through:
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to improve aqueous solubility via crystal engineering .
- Prodrug derivatization : Replace the cyclopropyl group with hydrolyzable esters (e.g., acetyloxymethyl), as demonstrated in analogous quinazoline-4-one derivatives .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., soluble epoxide hydrolase)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations:
- Docking : Use the 4-oxo-quinazoline core as a pharmacophore anchor in the enzyme’s catalytic pocket.
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., methoxy vs. hydroxyl groups) .
Q. Critical Analysis of Contradictions
- Antiproliferative vs. Antimicrobial Activity : Discrepancies in activity may stem from assay conditions (e.g., bacterial strain specificity or cancer cell line variability). Cross-validate using orthogonal assays (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) .
- Hydrogen-Bonding vs. Solubility : While hydrogen bonds enhance target binding, they may reduce solubility. Balance these via substituent engineering (e.g., introducing polar groups without disrupting the pharmacophore) .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-25-17-5-3-2-4-16(17)22-11-20-15-10-12(6-9-14(15)19(22)24)18(23)21-13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,21,23) |
InChI Key |
NQGHXWDXRAVRPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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